Research explores 2-IEM's potential for enhancing the bonding between dental restorations and dentin (the hard layer beneath tooth enamel). Studies have investigated its use in luting agents, which are adhesives that cement dental restorations in place. The combination of 2-IEM with iron (II) perchlorate seems to improve bond strength to dentin PubMed: . This research suggests 2-IEM might contribute to developing stronger and more durable dental adhesives.
2-IEM functions as a cross-linker in polymer chemistry CymitQuimica: . Cross-linkers essentially act as bridges between polymer chains, creating a more robust and interconnected network. This property makes 2-IEM valuable for synthesizing various resins with specific mechanical properties.
2-Isocyanatoethyl methacrylate is a bifunctional compound characterized by the presence of both isocyanate and methacrylate functional groups. Its molecular formula is C7H9NO3, and it has a molecular weight of 155.15 g/mol. This compound appears as a colorless to slightly yellow liquid with a pungent odor and exhibits a melting point of -45 °C and a boiling point of 211 °C . It is soluble in organic solvents but reacts with water, making its handling and storage critical due to potential polymerization.
IEM is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:
Safety Data Sheets (SDS) from chemical suppliers provide detailed information on the specific hazards and handling procedures for IEM [, ].
These reactions are significant for its application as a cross-linker in various polymeric systems.
The biological activity of 2-Isocyanatoethyl methacrylate is notable for its toxicity. It is classified as hazardous, with potential effects including skin irritation, respiratory issues upon inhalation, and severe eye irritation. Long-term exposure may lead to allergic reactions or sensitization . Research indicates that it can be used in biomedical applications, such as modifying cellulose nanocrystals for improved hydrophobicity and mechanical properties .
Several methods exist for synthesizing 2-Isocyanatoethyl methacrylate, typically involving the reaction of methacrylic acid derivatives with isocyanates. A common synthesis pathway includes:
This method allows for high purity and yield, essential for industrial applications.
2-Isocyanatoethyl methacrylate's ability to act as both an isocyanate and a methacrylate makes it particularly versatile for creating cross-linked networks in various applications, distinguishing it from other similar compounds.
Studies have shown that 2-Isocyanatoethyl methacrylate interacts effectively with hydroxyl groups on cellulose nanocrystals, facilitating the formation of composites with enhanced properties. The resulting materials demonstrate improved mechanical strength and dispersibility in organic solvents compared to untreated cellulose nanocrystals . This interaction underscores its potential in advanced material science applications.
Corrosive;Acute Toxic;Irritant;Health Hazard